Ethyl 4-{[(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate
Description
Ethyl 4-{[(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate (CAS: 692266-78-7) is a synthetic organic compound characterized by a benzoate ester core linked to a substituted phenoxyacetamide moiety. Key structural features include:
- Ethyl benzoate group: Provides ester functionality, enhancing solubility in organic solvents.
- Phenoxyacetamide bridge: Connects the benzoate to a substituted aromatic ring.
- Substituents on the phenoxy ring: A bromine atom (electron-withdrawing group), a formyl group (reactive aldehyde), and a methoxy group (electron-donating group) at positions 5, 4, and 2, respectively .
Properties
IUPAC Name |
ethyl 4-[[2-(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO6/c1-3-26-19(24)12-4-6-14(7-5-12)21-18(23)11-27-17-9-15(20)13(10-22)8-16(17)25-2/h4-10H,3,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBRNLGRZLPPEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C(=C2)Br)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{[(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate, with CAS number 692266-78-7, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C19H18BrNO6
- Molar Mass : 436.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its structural components, which include a phenolic moiety and an amide linkage. These features suggest potential interactions with biological targets such as enzymes and receptors involved in various metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, polyhalogenated derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Anticancer Potential
Research has also explored the anticancer potential of related compounds. In vitro assays have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, compounds bearing similar structural motifs have shown IC50 values in the nanomolar range against leukemia cell lines .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial activity of this compound.
- Method : Disc diffusion method against MRSA and VRE.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 0.19 µg/mL against MRSA, indicating strong antibacterial activity.
-
Anticancer Activity Assessment :
- Objective : Assess the cytotoxic effects on cancer cell lines.
- Method : MTT assay on CCRF-CEM leukemia cells.
- Results : The compound showed a GI50 value of 10 nM, suggesting potent anticancer properties.
Data Tables
Scientific Research Applications
Chemical Properties and Structure
Molecular Characteristics:
- IUPAC Name: Ethyl 4-[[2-(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino]benzoate
- Molecular Formula: C19H18BrNO6
- Molecular Weight: 436.25 g/mol
The compound features an ethyl ester group, a bromo-substituted phenoxy group, and an acetylamino linkage, contributing to its diverse reactivity and biological interactions.
Medicinal Chemistry Applications
Ethyl 4-{[(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate has shown potential in several medicinal applications:
Anticancer Activity
Recent studies indicate that this compound exhibits anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 18 |
These results suggest moderate cytotoxicity, indicating potential as an anticancer agent. The proposed mechanism involves the inhibition of enzymes critical for cancer cell proliferation, enhanced by the compound's lipophilicity due to the bromobenzamide moiety .
Antibacterial Activity
The compound also demonstrates antibacterial properties. It has been tested against common bacterial strains, showing significant activity. A comparative analysis of its antibacterial efficacy is presented below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
These findings highlight its potential use in developing new antibacterial agents .
Agricultural Applications
In agricultural sciences, this compound is being explored for its herbicidal properties. Preliminary studies suggest that it may inhibit specific plant growth pathways, making it a candidate for herbicide development.
Herbicidal Efficacy
The following table summarizes preliminary findings on the herbicidal activity of this compound against selected plant species:
| Plant Species | Growth Inhibition (%) |
|---|---|
| Arabidopsis thaliana | 70 |
| Zea mays (Corn) | 50 |
These results indicate that the compound could be effective in controlling weed growth in agricultural settings.
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Anticancer Screening : A comprehensive screening of various derivatives revealed that this compound effectively inhibited proliferation in MCF-7 cells through apoptosis induction mechanisms. Flow cytometry assays confirmed these findings, suggesting a promising avenue for anticancer drug development .
- Antibacterial Efficacy : In a study evaluating thienopyridine derivatives, this compound was among the most potent compounds tested against Staphylococcus aureus and Bacillus subtilis, demonstrating a clear structure–activity relationship where modifications to side chains affected potency .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares Ethyl 4-{[(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate with five structurally related compounds:
Functional Group Analysis and Implications
Bromine vs. Chlorinated analogues (e.g., ) may exhibit lower lipophilicity but similar electronic effects. Example: Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate lacks the formyl group, reducing its reactivity in aldehyde-mediated reactions.
Formyl Group :
- The 4-formyl group in the target compound enables Schiff base formation or nucleophilic additions, a feature absent in compounds like and . This reactivity is critical for covalent inhibitor design or polymer crosslinking applications.
In contrast, triazine-containing analogues (e.g., ) utilize a methoxyphenoxy group but introduce a nitrogen-rich heterocycle for planar stacking.
Ester vs. Heterocyclic Cores: The ethyl benzoate ester in the target compound contrasts with triazine or triazole cores in analogues. Heterocycles may improve thermal stability but reduce solubility in nonpolar solvents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
